

Milademetan monotherapy vs combination therapy outcomes

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Compound Focus: Milademetan tosylate hydrate

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Clinical Outcomes: Monotherapy vs. Combination Therapy

The following table synthesizes efficacy and safety data from clinical trials in different patient populations.

Aspect	Milademetan Monotherapy	Milademetan + Azacitidine (for AML/MDS) [1]	Milademetan + LDAC ± Venetoclax (for AML) [2]
Patient Population	Relapsed/Refractory (R/R) AML or high-risk MDS [1]	R/R AML or high-risk MDS [1]	R/R or Newly Diagnosed (unfit) TP53 wild-type AML [2]
Recommended Dosing Schedule	160 mg QD for 14-21 days of a 28-day cycle [1]	160 mg QD on Days 5-14 of a 28-day cycle (with AZA on Days 1-7) [1]	Various dose levels with LDAC (e.g., 120 mg starting dose) [2]

| Key Efficacy Outcomes | - CR: 4.2% (2/48)

- CRi: 2.1% (1/48)
- Composite CR (CRc): 6.3% [1] | - CR: 0%

- CRi: 13.3% (2/15)
- Composite CR (CRc): 13.3% [1] | - Overall Response (CR/CRi): 12.5% (2/16) [2] | | **Common Treatment-Emergent Adverse Events (TEAEs)** | TEAEs in 82.5% of patients [1] | TEAEs in 64.7% of patients [1] | All patients experienced at least one TEAE [2] | | **Frequent & Notable Toxicities** | - Dose-limiting toxicities: Gastrointestinal, fatigue, renal/electrolyte abnormalities [1]
- Hematologic toxicities common [3] | - Not specified in detail, but TEAEs were reported [1] | - **Gastrointestinal toxicity** was significant and dose-limiting (50% of patients had \geq grade 3) [2]
- Infections were common [2] | | **Overall Assessment** | Modest clinical efficacy, relatively well-tolerated in a challenging population [1] | Modest clinical efficacy, different safety profile vs monotherapy [1] | Modest response rates with recognizable GI toxicity [2] |

For solid tumors, a phase I monotherapy study established a recommended dose of 260 mg once daily for 3 out of 14 days in a 28-day cycle. This intermittent schedule was designed to mitigate dose-limiting hematologic toxicities like **thrombocytopenia (29.0%)** and **neutropenia (15.0%)**, while showing notable single-agent activity in **dedifferentiated liposarcoma (DDLPS)** [3].

Experimental Protocols & Preclinical Rationale

Understanding the methodology behind the clinical data is crucial for interpreting the results.

Monotherapy Clinical Trial Design (Hematologic Malignancies) [1]

- **Study Type:** Phase 1, open-label, non-randomized dose escalation (NCT02319369).
- **Patient Eligibility:** Adults with R/R AML or high-risk MDS, with wild-type TP53 status, and adequate organ function. Key exclusions included known TP53 mutations and significant cardiovascular disease.
- **Dosing Regimens:** Multiple schedules were tested, including once-daily dosing for 21 days (QD 21/28), 7 days (QD 7/28), and 3 days twice per cycle (QD 3/14x2).
- **Primary Endpoint:** Safety, including TEAEs, serious adverse events (SAEs), and dose-limiting toxicities (DLTs). The maximum tolerated dose (MTD) was determined using a Bayesian logistic regression model (BLRM).
- **Efficacy Assessment:** Response was evaluated according to 2017 European LeukemiaNet (ELN) criteria.

Preclinical Rationale for Key Combinations Research into milademetan combinations is driven by the goal of overcoming the limitations of single-agent therapy.

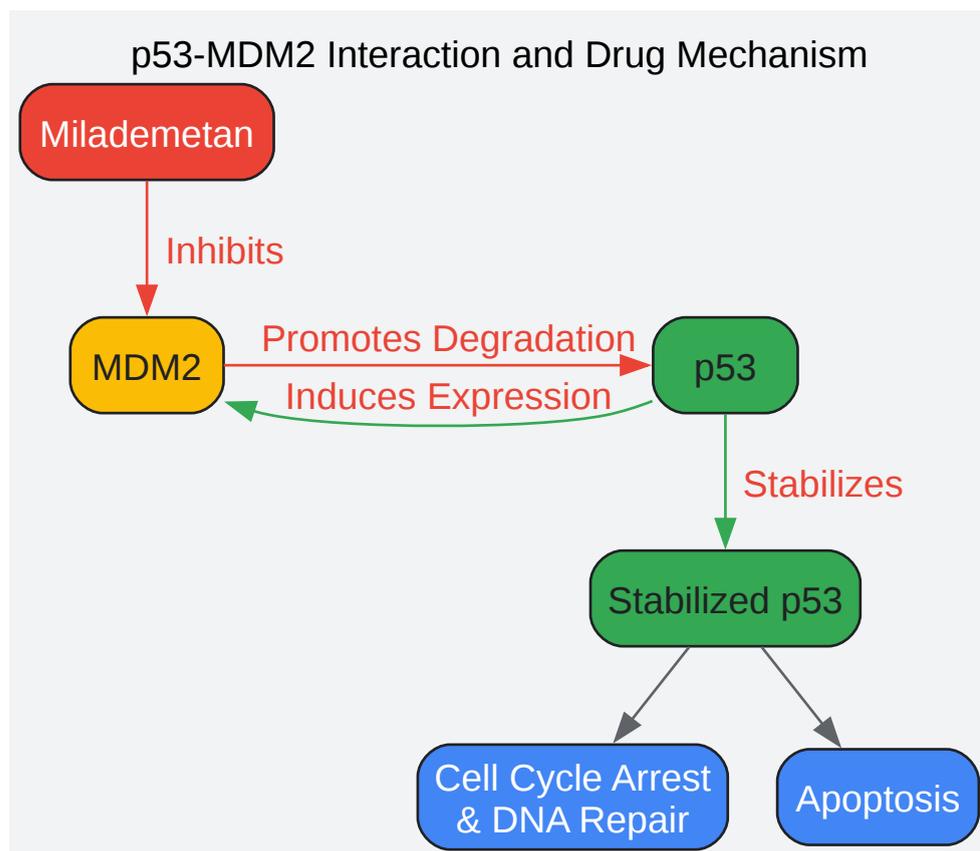
- **With Azacitidine or LDAC/Venetoclax:** The rationale is to achieve clinical synergy by combining a mechanism that stabilizes p53 (via MDM2 inhibition) with established cytotoxic or pro-apoptotic

agents (cytarabine) and a direct inhibitor of the anti-apoptotic protein BCL-2 (venetoclax) [2].

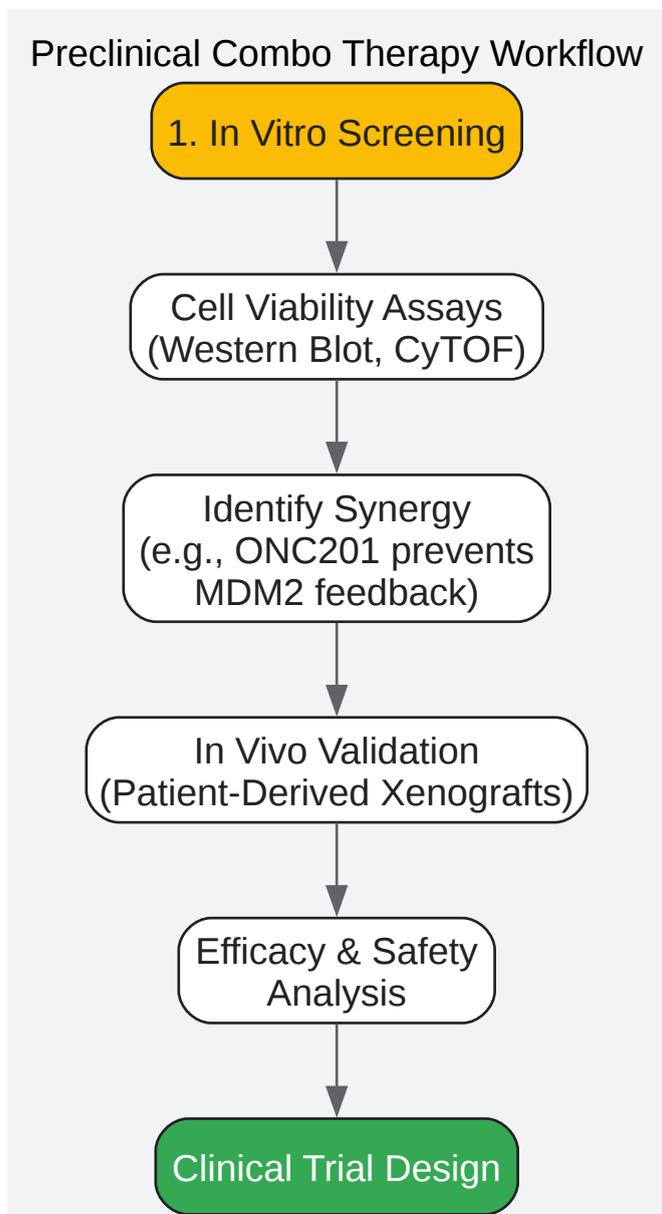
- **With MEK Inhibitors (e.g., Trametinib):** In lung adenocarcinoma (LUAD) models with MDM2 amplification, single-agent MDM2 inhibition was found to activate ERK phosphorylation. This activation can be suppressed by adding a MEK inhibitor. The combination demonstrated synergistic growth inhibition and was more effective than either agent alone in patient-derived xenograft models, suggesting a strategy to prevent adaptive resistance [4].
- **With ONC201:** Preclinical data suggests that the small molecule imipridone ONC201 can suppress the feedback-driven increase in MDM2 expression that often occurs with MDM2 inhibitor monotherapy. The combination showed synergistic effects on cell viability and enhanced stabilization of p53 [5].

Mechanisms and Workflows in Research

The following diagrams illustrate the core biological pathway targeted by milademetan and a generalized workflow for testing its combinations, which may be useful for your research planning.



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Key Insights for Drug Development

- **Intermittent Dosing is Critical:** The established intermittent schedules (e.g., 3/14 days or 14/28 days) are essential for managing on-target hematologic toxicities and making prolonged treatment feasible [1] [3].
- **Combination Toxicity Profile:** While hematologic toxicity is a class effect of MDM2 inhibition, combination regimens can introduce new challenges. Notably, the combination with LDAC/venetoclax

in AML was associated with significant, dose-limiting gastrointestinal toxicity, which is a critical safety consideration for future protocol development [2].

- **Biomarker-Driven Patient Selection:** The modest efficacy seen across trials underscores the importance of identifying predictive biomarkers beyond TP53 wild-type status. Research into MDM2 amplification levels, specific co-occurring oncogenic drivers, and proteomic profiles may help enrich for responsive patient populations [4] [2].

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